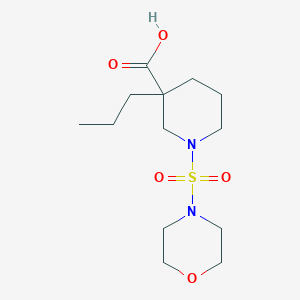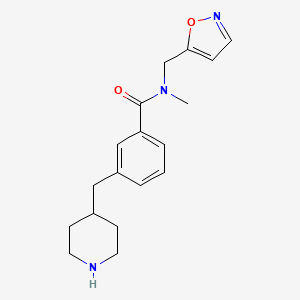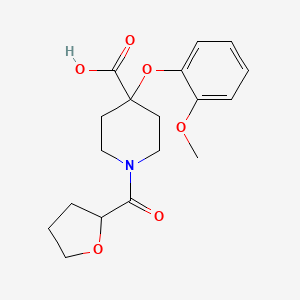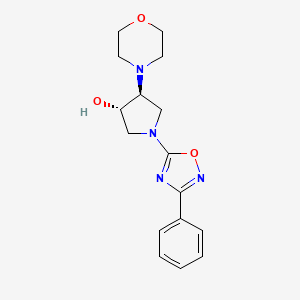
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. MPPC is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channels (ASICs). This compound binds to the ion channels and alters their activity, leading to changes in cellular physiology. This compound has also been found to modulate the activity of other ion channels, such as the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been found to have analgesic effects by modulating the activity of TRPV1 and ASICs, which are involved in pain perception. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in experiments. However, there are limitations to using this compound in lab experiments. Its effects on ion channels can vary depending on the experimental conditions, making it difficult to replicate results. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several directions for future research on 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential in treating cancer. This compound has been shown to induce apoptosis in cancer cells and may be useful in developing new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels.
Méthodes De Synthèse
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 1-(4-chlorobutyl)piperidine with morpholine and sodium sulfite to form the intermediate compound, 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine. The intermediate compound is then treated with sodium hydroxide to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used as a tool in studying the role of ion channels in cellular physiology.
Propriétés
IUPAC Name |
1-morpholin-4-ylsulfonyl-3-propylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-2-4-13(12(16)17)5-3-6-15(11-13)21(18,19)14-7-9-20-10-8-14/h2-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAOQWFLWNYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dimethyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1-benzofuran-2-carboxamide](/img/structure/B5433780.png)
![3-{2-[(3-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433781.png)
![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
![1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5433792.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)

![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5433834.png)

![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)

![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine](/img/structure/B5433869.png)